molecular formula C6H9BrO B6179841 3-(bromomethyl)-3-methylcyclobutan-1-one CAS No. 2613382-13-9

3-(bromomethyl)-3-methylcyclobutan-1-one

Cat. No.: B6179841
CAS No.: 2613382-13-9
M. Wt: 177
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-methylcyclobutan-1-one typically involves the bromination of 3-methylcyclobutanone. One common method is the reaction of 3-methylcyclobutanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclobutanone derivatives.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-methylcyclobutan-1-one primarily involves its reactivity due to the presence of the bromomethyl group and the carbonyl group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various organic synthesis reactions. The carbonyl group can participate in typical carbonyl chemistry, including nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclobutanone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-3-methylcyclobutan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    3-(Hydroxymethyl)-3-methylcyclobutan-1-one: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

3-(Bromomethyl)-3-methylcyclobutan-1-one is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles.

Properties

CAS No.

2613382-13-9

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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